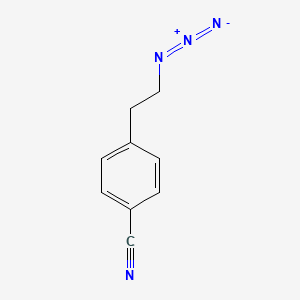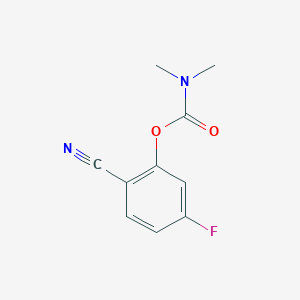
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate
Vue d'ensemble
Description
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate is a chemical compound with a unique structure that includes a carbamate group, a cyano group, and a fluoro-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-carbamic acid 2-cyano-5-fluoro-phenyl ester typically involves the reaction of 2-cyano-5-fluoro-phenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl esters.
Applications De Recherche Scientifique
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of dimethyl-carbamic acid 2-cyano-5-fluoro-phenyl ester involves its interaction with specific molecular targets. The cyano group can interact with nucleophilic sites in biological molecules, while the fluoro group can enhance the compound’s stability and binding affinity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate is unique due to the presence of both a cyano group and a fluoro-substituted phenyl ring. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H9FN2O2 |
|---|---|
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H9FN2O2/c1-13(2)10(14)15-9-5-8(11)4-3-7(9)6-12/h3-5H,1-2H3 |
Clé InChI |
BRGRFBNYNBYRLV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=C(C=CC(=C1)F)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
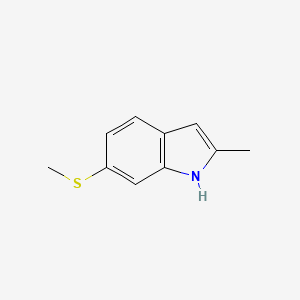
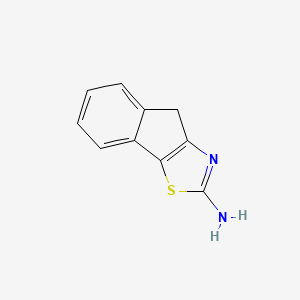
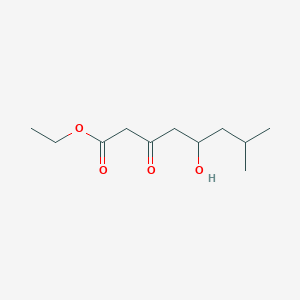
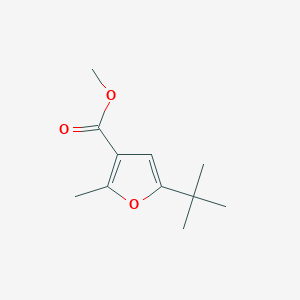
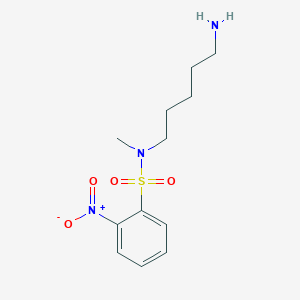
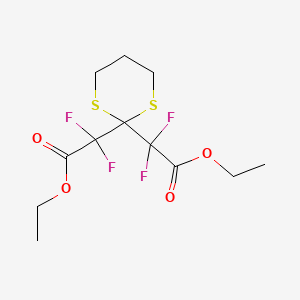
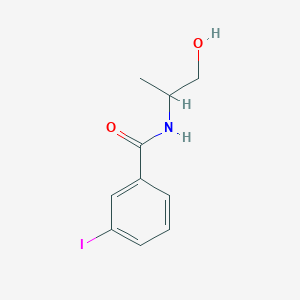

![N-[3-[1-(3-Aminopropyl)-4-piperidinyl]phenyl]acetamide](/img/structure/B8383541.png)
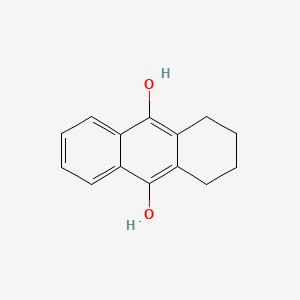
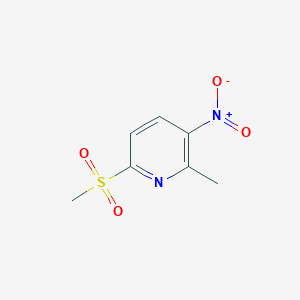
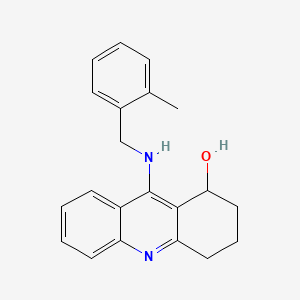
![8-fluoro-5H-benzo[c][1,8]naphthyridin-6-one](/img/structure/B8383562.png)
